2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide
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Overview
Description
2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide is a chemical compound with the molecular formula C7H8N4O It is known for its unique structure, which includes a pyrazine ring substituted with an amino group, an ethyl group, and a nitrile group, along with an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with appropriate nitrile and amino group donors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce various amines.
Scientific Research Applications
2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrazinecarbonitrile, 3-amino-6-methyl-, 4-oxide
- 2-Pyrazinecarbonitrile, 3-amino-6-propyl-, 4-oxide
- 2-Pyrazinecarbonitrile, 3-amino-6-isopropyl-, 4-oxide
Uniqueness
2-Pyrazinecarbonitrile, 3-amino-6-ethyl-, 4-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group, in particular, influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-ethyl-4-hydroxy-3-iminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-2-5-4-11(12)7(9)6(3-8)10-5/h4,9,12H,2H2,1H3 |
InChI Key |
OSYOSZXCPRLMFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=N)C(=N1)C#N)O |
Origin of Product |
United States |
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